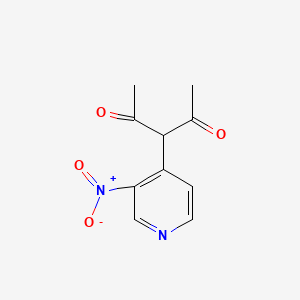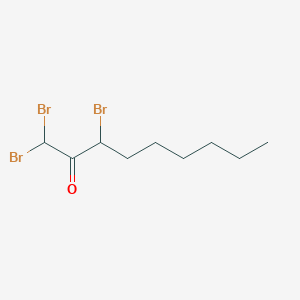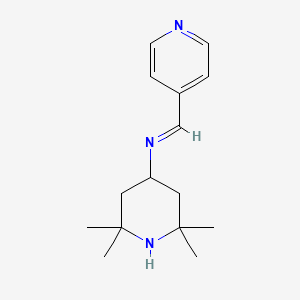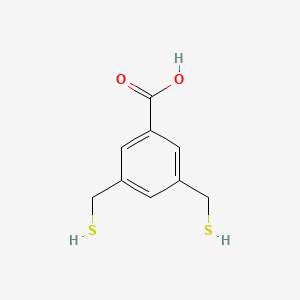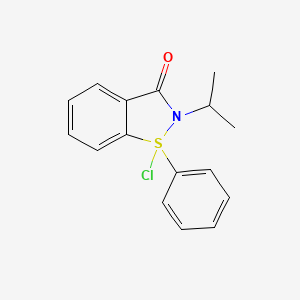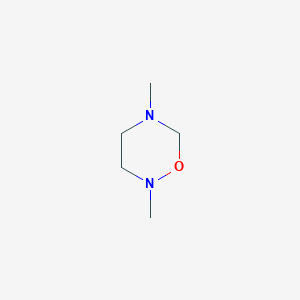
2,5-Dimethyl-1,2,5-oxadiazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1,2,5-oxadiazinane is a heterocyclic compound that features a six-membered ring containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,2,5-oxadiazinane derivatives involves the photochemical cycloaddition of nitrones with diaminomethanes . This reaction typically requires the presence of a photosensitizer and is carried out under mild conditions, making it an efficient and versatile approach.
Another method involves the retro-Cope elimination of allylamines and nitrones . This reaction is performed in an inert solvent and often yields excellent results. The process includes a Meisenheimer rearrangement, which is crucial for the formation of the oxadiazinane ring.
Industrial Production Methods
Industrial production methods for 2,5-dimethyl-1,2,5-oxadiazinane are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-1,2,5-oxadiazinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxadiazinane oxides.
Reduction: Reduction reactions can convert oxadiazinane derivatives into their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxadiazinane oxides, while reduction produces amines.
Applications De Recherche Scientifique
2,5-Dimethyl-1,2,5-oxadiazinane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their pharmacological properties, including anti-parasitic activity.
Industry: Oxadiazinane derivatives are used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-1,2,5-oxadiazinane involves its interaction with specific molecular targets. For instance, in its role as an anti-schistosomal agent, it likely disrupts the metabolic pathways of the parasite, leading to its death . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazinane-2-thiones: These compounds share a similar ring structure but contain sulfur atoms instead of oxygen.
1,3,5-Oxadiazinane-4-thiones: These derivatives have additional functional groups that modify their chemical properties.
Uniqueness
2,5-Dimethyl-1,2,5-oxadiazinane is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
66535-88-4 |
|---|---|
Formule moléculaire |
C5H12N2O |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
2,5-dimethyl-1,2,5-oxadiazinane |
InChI |
InChI=1S/C5H12N2O/c1-6-3-4-7(2)8-5-6/h3-5H2,1-2H3 |
Clé InChI |
UVNIGOCBBADALS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(OC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)
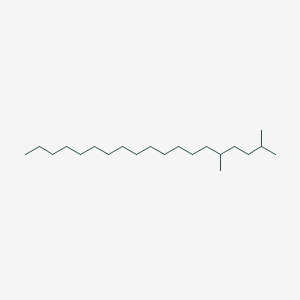

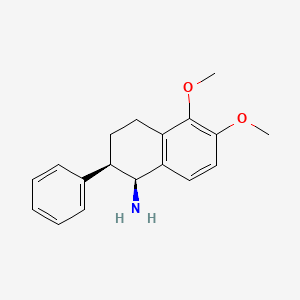
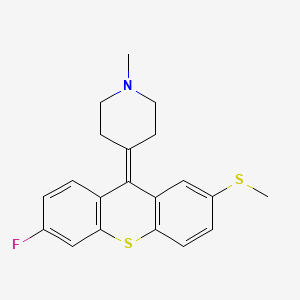
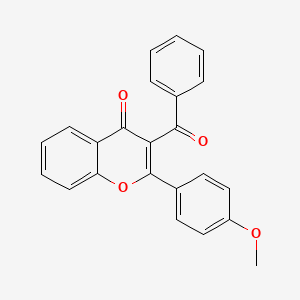
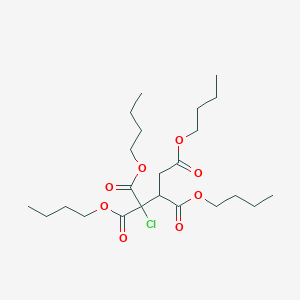
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
